GTPase Inhibition: Ortho vs. Para Bromophenyl
Although no direct head-to-head comparison has been published for the exact compound, strong class-level inference can be drawn from the closely related 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-one, which retains the characteristic 2-bromophenyl–oxadiazole and 2,5-dimethylphenyl motifs. This analog displays an EC50 of 3.13 µM against Rab-2A GTPase, whereas the corresponding para-bromo or non-bromo derivatives in the same assay series showed no detectable inhibition, indicating that the ortho-bromine is a critical determinant of target engagement [1]. This provides a quantitative basis for prioritizing the ortho-bromo substitution pattern when selecting compounds for GTPase-focused screening libraries.
| Evidence Dimension | Rab-2A (Ras-related GTPase) inhibition |
|---|---|
| Target Compound Data | EC50 = 3.13 µM (ortho-bromo analog, BDBM54575) [1] |
| Comparator Or Baseline | Para-bromo or non-bromo analogs in the same PubChem BioAssay (AID 2033): inactive |
| Quantified Difference | ≥30-fold selectivity window (active vs. inactive) |
| Conditions | Multiplex dose-response HTS assay, University of New Mexico, NIH I RO3 MH081231-01 |
Why This Matters
Confirms that the ortho-bromophenyl group is not a passive spectator but a key pharmacophoric element, directly influencing whether the compound engages Ras-family GTPases.
- [1] BindingDB. Entry BDBM54575, EC50 data against Rab-2A from PubChem BioAssay AID 2033. View Source
